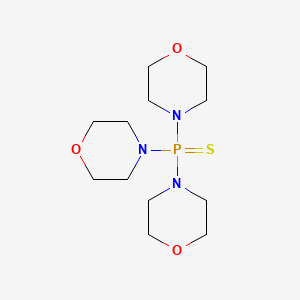
Phosphorothioic trimorpholide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic trimorpholide is an organophosphorus compound characterized by the presence of phosphorus and sulfur atoms bonded together. This compound belongs to the broader class of phosphorothioates, which are known for their significant biological properties and diverse applications in various fields, including agrochemistry and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorothioic trimorpholide can be synthesized through various methods involving the formation of P-S bondsThe reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain a high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic trimorpholide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphorothioic acid derivatives, phosphine derivatives, and substituted phosphorothioates, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Phosphorothioic trimorpholide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus and sulfur functionalities into target molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: this compound is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the production of pesticides and other agrochemicals due to its biological activity against pests
Wirkmechanismus
The mechanism of action of phosphorothioic trimorpholide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby disrupting its normal function. This inhibition can lead to various biological effects, including the suppression of viral replication or the induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic trimorpholide can be compared with other similar compounds, such as:
Hexamethylphosphoramide: Known for its use as a solvent and reagent in organic synthesis.
Hexamethylphosphorous triamide: Studied for its potential carcinogenic properties.
Tripiperidinophosphine oxide: Used in various chemical reactions and as a ligand in coordination chemistry.
Diethoxymorpholinophosphine oxide:
This compound stands out due to its unique combination of phosphorus and sulfur atoms, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
14129-98-7 |
|---|---|
Molekularformel |
C12H24N3O3PS |
Molekulargewicht |
321.38 g/mol |
IUPAC-Name |
trimorpholin-4-yl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C12H24N3O3PS/c20-19(13-1-7-16-8-2-13,14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 |
InChI-Schlüssel |
JXAVLJWUECDWKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1P(=S)(N2CCOCC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


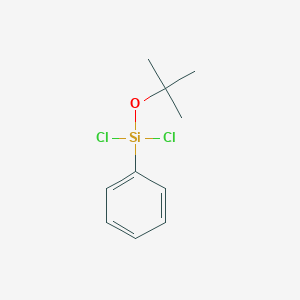




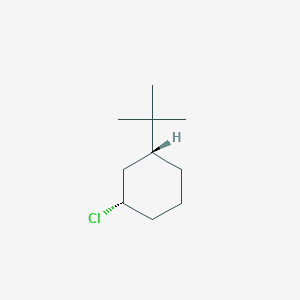
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
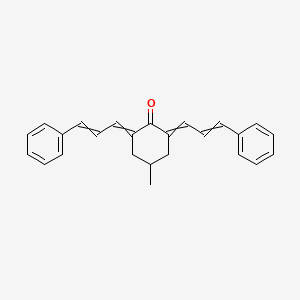
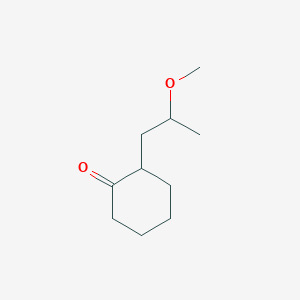
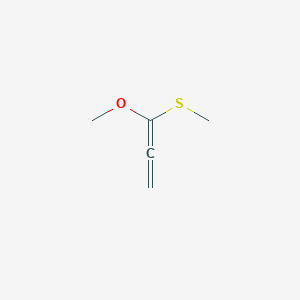

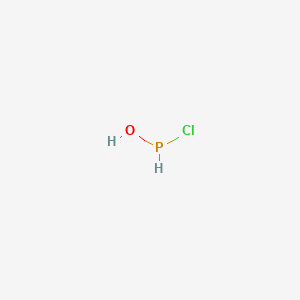

![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
